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molecular formula C11H15NO B1625228 2-(Piperidin-4-yl)phenol CAS No. 910605-43-5

2-(Piperidin-4-yl)phenol

Cat. No. B1625228
M. Wt: 177.24 g/mol
InChI Key: FEKPQWCDELSHHJ-UHFFFAOYSA-N
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Patent
US07645778B2

Procedure details

A solution of 4-(2-methoxyphenyl)piperidine (Fluka, 5 g, 26.1 mmol) in 48% hydrobromic acid (45 mL) was heated to 100° C. for 3 days. The mixture was then allowed to cool down to rt and it was concentrated under reduced pressure to give 2-(piperidin-4-yl)phenol as a light pink solid which was used directly in the next step. M+H=178.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>Br>[NH:12]1[CH2:13][CH2:14][CH:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[OH:2])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1CCNCC1
Name
Quantity
45 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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